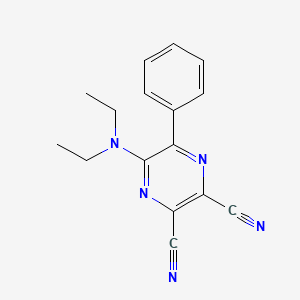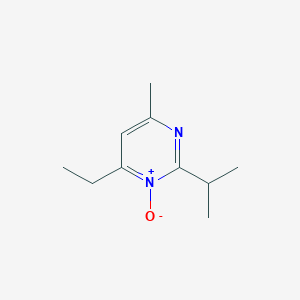
2-Azido-2'-iodo-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-2’-iodo-1,1’-biphenyl is an organic compound characterized by the presence of both azido and iodo functional groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-2’-iodo-1,1’-biphenyl typically involves the introduction of azido and iodo groups onto a biphenyl scaffold. One common method involves the iodination of biphenyl followed by azidation. The iodination can be achieved using iodine and an oxidizing agent, while the azidation can be performed using sodium azide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Types of Reactions:
Substitution Reactions: The azido group in 2-Azido-2’-iodo-1,1’-biphenyl can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Major Products:
Substitution: Formation of various substituted biphenyl derivatives.
Reduction: Conversion to the corresponding amine.
Aplicaciones Científicas De Investigación
2-Azido-2’-iodo-1,1’-biphenyl has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Azido-2’-iodo-1,1’-biphenyl largely depends on the specific reactions it undergoes. The azido group is highly reactive and can participate in various chemical transformations. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages . This reaction is widely used in click chemistry for labeling and modifying biomolecules .
Comparación Con Compuestos Similares
2-Iodobiphenyl: Lacks the azido group and is primarily used in different synthetic applications.
4-Azido-4’-iodo-1,1’-biphenyl: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2-Azido-2’-iodo-1,1’-biphenyl is unique due to the presence of both azido and iodo groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
67173-62-0 |
|---|---|
Fórmula molecular |
C12H8IN3 |
Peso molecular |
321.12 g/mol |
Nombre IUPAC |
1-azido-2-(2-iodophenyl)benzene |
InChI |
InChI=1S/C12H8IN3/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15-16-14/h1-8H |
Clave InChI |
VSGUZTQQQZPZQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2I)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



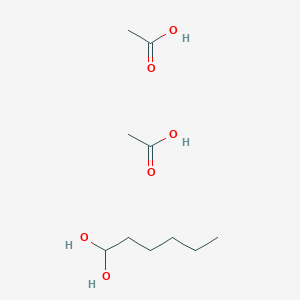
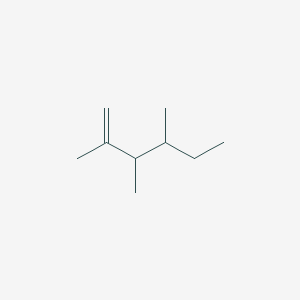
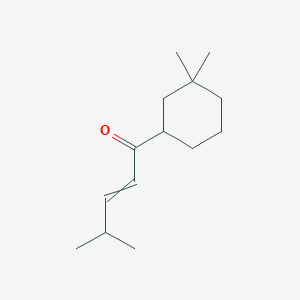
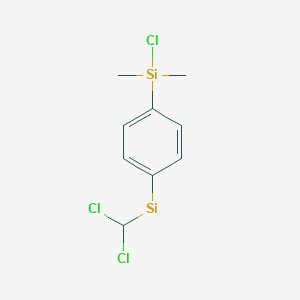
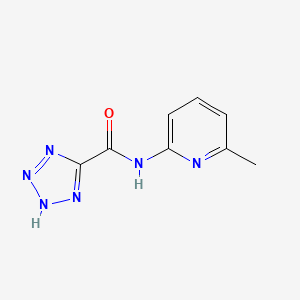
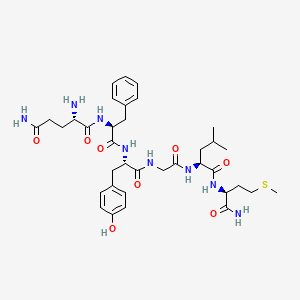
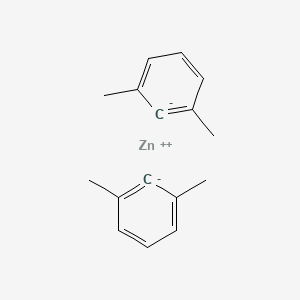
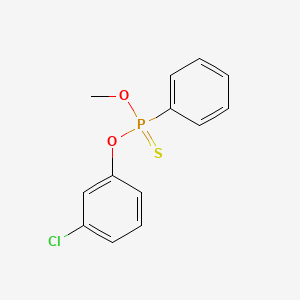
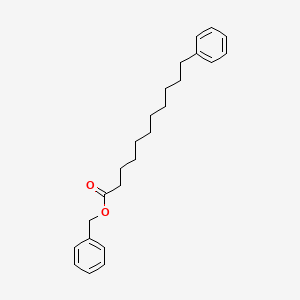

![2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B14480167.png)
